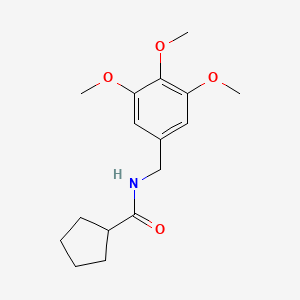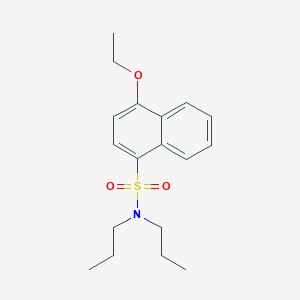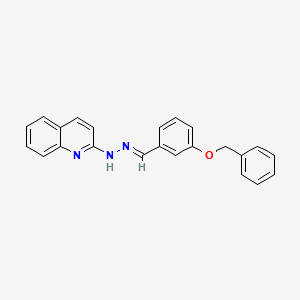
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as CHX-1, is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazinecarbothioamide derivative that has shown promise in various studies due to its unique structure and properties.
作用機序
The mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. By inhibiting this pathway, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
実験室実験の利点と制限
One of the advantages of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have low toxicity and can be used at high concentrations without causing harm to cells. However, one limitation of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are many potential future directions for the study of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of new formulations of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in treating other inflammatory diseases and types of cancer. Finally, the mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide needs to be further elucidated to better understand how it works and how it can be optimized for use in scientific research.
合成法
The synthesis method of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methylpropanoic acid followed by the reaction with thiosemicarbazide. The resulting product is then cyclized to form N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and has been used in various studies.
科学的研究の応用
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been investigated for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential use in treating cancer due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-cyclohexyl-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,16)9(15)13-14-10(17)12-8-6-4-3-5-7-8/h8,16H,3-7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAIAYZWCYMIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)



![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)



![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)

![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)

